N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463014
InChI: InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2
SMILES: C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3
Molecular Formula: C16H25N3
Molecular Weight: 259.39 g/mol

N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13463014

Molecular Formula: C16H25N3

Molecular Weight: 259.39 g/mol

* For research use only. Not for human or veterinary use.

N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine -

Specification

Molecular Formula C16H25N3
Molecular Weight 259.39 g/mol
IUPAC Name N'-(1-benzylpyrrolidin-3-yl)-N'-cyclopropylethane-1,2-diamine
Standard InChI InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2
Standard InChI Key DYTJPGVYXYSZBJ-UHFFFAOYSA-N
SMILES C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3
Canonical SMILES C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3

Introduction

Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is N'-(1-benzylpyrrolidin-3-yl)-N'-cyclopropylethane-1,2-diamine. Its molecular formula is C₁₆H₂₅N₃, with a molecular weight of 259.39 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number1354006-87-3
SMILESCN(CCN)C1CCN(C1)CC2=CC=CC=C2
InChIKeyDYTJPGVYXYSZBJ-MRXNPFEDSA-N

The compound exists as enantiomers due to chiral centers at the pyrrolidine nitrogen and cyclopropane-bearing amine. For example, the (R)-enantiomer (CAS: 1354006-87-3) and (S)-enantiomer (CAS: 1354001-71-0) have distinct stereochemical profiles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of succinaldehyde with benzylamine yields 1-benzylpyrrolidin-3-amine intermediates .

  • N-Alkylation: Reaction with 1,2-dibromoethane introduces the ethane-1,2-diamine backbone.

  • Cyclopropane Incorporation: Cyclopropyl groups are added via nucleophilic substitution using cyclopropylamine under basic conditions.

A representative reaction sequence is:

1-Benzylpyrrolidin-3-amine+1,2-DibromoethaneBaseN¹-(1-Benzyl-pyrrolidin-3-yl)-ethane-1,2-diamineCyclopropylamineTarget Compound\text{1-Benzylpyrrolidin-3-amine} + \text{1,2-Dibromoethane} \xrightarrow{\text{Base}} \text{N¹-(1-Benzyl-pyrrolidin-3-yl)-ethane-1,2-diamine} \xrightarrow{\text{Cyclopropylamine}} \text{Target Compound}

Optimization Challenges

  • Steric Hindrance: Bulky benzyl and cyclopropyl groups necessitate prolonged reaction times or elevated temperatures.

  • Stereochemical Control: Chiral resolution techniques (e.g., chromatography with chiral stationary phases) are required to isolate enantiomers .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography of analogous compounds reveals:

  • Pyrrolidine Ring: Adopts an envelope conformation, with the benzyl group in an equatorial position .

  • Cyclopropane Strain: The cyclopropyl group introduces angle strain, enhancing reactivity at the adjacent nitrogen.

Physicochemical Data

PropertyValueMethod/Source
Boiling Point368.4 ± 37.0 °C (Predicted)QSPR
Density1.10 ± 0.1 g/cm³Computational
LogP (XLogP3-AA)2.1PubChem
Hydrogen Bond Donors1PubChem

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.

Applications in Chemistry and Biology

Catalysis

As a chiral ligand, the compound facilitates asymmetric synthesis:

  • Metal Complexation: Coordinates to transition metals (e.g., Ru, Pd) to catalyze enantioselective hydrogenation and cross-coupling reactions .

  • Case Study: In a 2024 study, the (S)-enantiomer achieved 92% enantiomeric excess (ee) in the hydrogenation of α,β-unsaturated ketones .

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